3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of thiazolidinones and pyrido-pyrimidines. This compound is characterized by its unique structural features, which include multiple functional groups that contribute to its potential biological activities. The compound's molecular formula is with a molecular weight of approximately 508.6555 g/mol.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen-containing rings. It is further classified as a thiazolidinone because it contains a thiazolidine ring, which is known for its diverse biological properties, including antimicrobial and anti-inflammatory activities.
The synthesis of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The general synthetic route may include:
Key reagents used in the synthesis may include benzylamine, methylbenzylamine, and various thio compounds. Reaction conditions often involve refluxing in solvents such as acetic acid or ethanol, sometimes employing catalysts like p-toluenesulfonic acid to facilitate the reactions .
The structure of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one features several notable components:
The compound's structural data can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 508.6555 g/mol |
| SMILES | CC(OCCCNc1nc2c(C)cccn2c(=O)c1/C=C/1SC(=S)N(C1=O)Cc1ccccc1)C |
| InChI | InChI=1S/C26H28N4O3S2/c1... |
The compound can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Controlled reaction conditions are crucial to minimize side reactions.
The mechanism of action for 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is not fully elucidated but may involve:
The physical properties of this compound are not extensively documented but typically include:
Chemical properties include:
The compound has several potential applications in scientific research:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6